

# Application Notes & Protocols: Standard Methodologies for In Vitro Assays Using BML-286

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **BML-286**

Cat. No.: **B126745**

[Get Quote](#)

## Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of **BML-286** in vitro. **BML-286** is a cell-permeable small molecule that disrupts the canonical Wnt/β-catenin signaling pathway.<sup>[1]</sup> It functions by competitively inhibiting the PDZ domain of the Dishevelled (Dvl) protein, a critical upstream component of the pathway.<sup>[2][3]</sup> This guide moves beyond a simple recitation of steps, delving into the causal logic behind experimental design to ensure robust and reproducible results. We will cover key functional assays to confirm Wnt pathway inhibition, assess downstream cellular consequences, and quantify the phenotypic impact on cancer cell lines. All protocols are designed as self-validating systems, incorporating necessary controls for data integrity.

## Introduction: The Wnt/β-Catenin Pathway and BML-286

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis.<sup>[4][5]</sup> Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.<sup>[6][7]</sup> In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its

Frizzled (Fz) and LRP5/6 co-receptors, the destruction complex is inhibited. This inhibition is mediated by the recruitment of the scaffold protein Dishevelled (Dvl).[\[5\]](#) Consequently,  $\beta$ -catenin accumulates, translocates to the nucleus, and partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation.[\[8\]](#)

**BML-286** offers a specific tool to probe this pathway. It directly targets the PDZ domain of Dvl, preventing the protein-protein interactions necessary for Dvl to transduce the Wnt signal and inhibit the destruction complex.[\[2\]](#) This leads to the reactivation of  $\beta$ -catenin degradation and the subsequent downregulation of Wnt target gene expression. This application note details the standard protocols to measure these effects in a controlled in vitro setting.

## Mechanism of Action: Visualizing the Inhibition Point

To effectively design experiments, it is crucial to understand precisely where **BML-286** acts. The compound does not inhibit the entire pathway but rather a specific upstream node—the Dvl scaffold protein. This is a key distinction from other Wnt inhibitors, such as Tankyrase inhibitors (e.g., XAV939), which act by stabilizing the Axin component of the destruction complex.[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: **BML-286** inhibits the Wnt pathway at the Dishevelled (Dvl) protein.

## Compound Handling and Cell Line Selection

Proper handling of **BML-286** and selection of an appropriate cell model are foundational for successful experiments.

### BML-286 Properties and Stock Preparation

| Property          | Value                                                                                          | Source               |
|-------------------|------------------------------------------------------------------------------------------------|----------------------|
| Alternate Name    | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid                                        | <a href="#">[1]</a>  |
| CAS Number        | 294891-81-9                                                                                    | <a href="#">[1]</a>  |
| Molecular Formula | C <sub>22</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>                                  | <a href="#">[1]</a>  |
| Molecular Weight  | 374.38 g/mol                                                                                   | <a href="#">[1]</a>  |
| Solubility        | 10 mM in DMSO                                                                                  | <a href="#">[2]</a>  |
| Storage           | Store solid at -20°C. Store DMSO stock at -20°C in small aliquots to avoid freeze-thaw cycles. | <a href="#">[11]</a> |

#### Protocol: Stock Solution Preparation

- To make a 10 mM stock solution, dissolve 3.74 mg of **BML-286** powder in 1 mL of sterile DMSO.
- Vortex briefly until fully dissolved.
- Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
- Store at -20°C. When ready to use, thaw an aliquot and dilute to the final working concentration in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced artifacts.

## Recommended Cell Lines

The choice of cell line is critical. An ideal model possesses an active canonical Wnt pathway that is responsive to perturbation.

| Cell Line | Cancer Type      | Wnt Pathway Status                            | Rationale                                                                                                                                               |
|-----------|------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| SW480     | Colorectal       | APC mutation, high constitutive Wnt signaling | A classic model for studying Wnt inhibitors due to its dependence on the pathway for survival.<br><a href="#">[12]</a>                                  |
| HEK293T   | Embryonic Kidney | Wnt responsive                                | Excellent for transient transfection of TCF/LEF reporter plasmids to specifically measure pathway activity. <a href="#">[2]</a><br><a href="#">[13]</a> |
| DLD-1     | Colorectal       | APC mutation, high constitutive Wnt signaling | Another robust colorectal cancer line for assessing phenotypic effects of Wnt inhibition. <a href="#">[14]</a>                                          |
| PC-3      | Prostate         | High $\beta$ -catenin levels                  | BML-286 has been shown to suppress proliferation and reduce $\beta$ -catenin levels in this cell line.<br><a href="#">[2]</a><br><a href="#">[3]</a>    |

## Core Experimental Protocols

This section details four key assays to characterize the *in vitro* activity of **BML-286**. It is recommended to perform these assays in parallel to build a comprehensive understanding of

the compound's effects.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for characterizing **BML-286** in vitro.

## Assay 1: Wnt Signaling Reporter Assay (TCF/LEF Luciferase)

**Scientific Rationale:** This is the most direct functional assay to confirm that **BML-286** inhibits the transcriptional output of the Wnt/β-catenin pathway. The assay utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.<sup>[15]</sup> A reduction in luciferase activity directly correlates with pathway inhibition.

## Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of  $1.5 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete medium (e.g., DMEM + 10% FBS).
- Transfection (24h post-seeding):
  - Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency and cell number). Use a standard transfection reagent following the manufacturer's protocol.
  - Causality Check: The Renilla plasmid is crucial for distinguishing true pathway inhibition from non-specific cytotoxicity or poor transfection.[7]
- Wnt Pathway Activation (6h post-transfection):
  - Replace the medium with fresh medium containing a Wnt pathway agonist. Recombinant Wnt3a (100 ng/mL) is a common choice.
  - Self-Validation: Include a non-stimulated control (vehicle only) to establish the basal level of reporter activity.
- **BML-286** Treatment: Immediately after adding the agonist, add **BML-286** at various concentrations (e.g., a 7-point curve from 0.1  $\mu\text{M}$  to 30  $\mu\text{M}$ ). Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO<sub>2</sub>.
- Lysis and Readout:
  - Remove the medium from the wells.
  - Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
- Data Analysis:

- For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity.
- Normalize the data to the stimulated vehicle control (set to 100% activity).
- Plot the normalized activity against the log of **BML-286** concentration and fit a dose-response curve to determine the  $IC_{50}$  value. An  $IC_{50}$  in the low single-digit micromolar range is expected.[2]

## Assay 2: $\beta$ -Catenin Subcellular Localization (Immunofluorescence)

Scientific Rationale: A primary consequence of canonical Wnt pathway inhibition is the degradation of  $\beta$ -catenin, preventing its accumulation in the nucleus.[6] This assay visually confirms this mechanism by staining for  $\beta$ -catenin and observing its clearance from the nucleus upon **BML-286** treatment.

### Protocol:

- Cell Seeding: Seed SW480 cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluence at the time of fixing.
- Treatment (24h post-seeding): Treat cells with **BML-286** (e.g., at 1x, 5x, and 10x the  $IC_{50}$  determined from the reporter assay) and a vehicle control (0.1% DMSO) for 12-24 hours.
- Fixation:
  - Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
  - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization:
  - Wash three times with PBS.
  - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
  - Causality Check: Permeabilization is necessary to allow the antibodies to access intracellular epitopes.

- Blocking:
  - Wash three times with PBS.
  - Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 22.5 mg/mL glycine in PBST) for 1 hour at room temperature.[10]
- Primary Antibody Incubation:
  - Dilute a primary antibody against  $\beta$ -catenin in the blocking buffer.
  - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash three times with PBS.
  - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342 or DAPI) for 1 hour at room temperature, protected from light.[16]
- Mounting and Imaging:
  - Wash three times with PBS.
  - Mount the coverslips onto glass slides using an anti-fade mounting medium.
  - Image using a confocal or high-content fluorescence microscope.
- Data Analysis: Observe the localization of the  $\beta$ -catenin signal. In vehicle-treated SW480 cells, a strong signal should be present in both the cytoplasm and nucleus. In **BML-286**-treated cells, a dose-dependent decrease in the nuclear  $\beta$ -catenin signal should be observed.[10]

## Assay 3: Cell Viability and Proliferation

Scientific Rationale: Since the Wnt pathway drives proliferation in many cancer cells, its inhibition by **BML-286** is expected to reduce cell viability and growth.[9][17] This assay quantifies the phenotypic outcome of target engagement.

Protocol (MTT Assay Example):

- Cell Seeding: Seed SW480 or DLD-1 cells in a 96-well plate at a density of 5,000 cells per well in 100  $\mu$ L of complete medium.
- Treatment (24h post-seeding): Add **BML-286** across a range of concentrations (e.g., 0.1  $\mu$ M to 50  $\mu$ M). Include a vehicle-only control and a "no-cell" blank control.
- Incubation: Incubate for 48 to 72 hours. The longer incubation period allows for effects on proliferation to become apparent.
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
  - Causality Check: Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan crystals.[9]
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Readout: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the "no-cell" blank wells from all other readings.
  - Normalize the data to the vehicle-treated control wells (set to 100% viability).
  - Plot the percent viability against the log of **BML-286** concentration to determine the  $GI_{50}$  (concentration for 50% growth inhibition).

## Assay 4: Apoptosis Induction (Caspase Activity)

Scientific Rationale: A reduction in cell viability can be due to cytostatic (arresting growth) or cytotoxic (inducing death) effects. This assay determines if **BML-286** induces programmed cell death (apoptosis) by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.[18][19]

Protocol (Luminescence-based Caspase-Glo® 3/7 Assay Example):

- Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability protocol (Section 4.3), using a white-walled 96-well plate suitable for luminescence.
- Incubation: Incubate for 24 to 48 hours. Apoptosis is often an earlier event than the full loss of viability.
- Reagent Preparation and Addition:
  - Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a pro-luminescent caspase-3/7 substrate.[20]
  - Allow the plate and reagent to equilibrate to room temperature.
  - Add 100 µL of the reagent to each well.
- Incubation and Readout:
  - Mix the contents on a plate shaker for 1 minute.
  - Incubate at room temperature for 1-2 hours, protected from light.
  - Measure the luminescence using a plate luminometer.
- Data Analysis:
  - Subtract the average luminescence from "no-cell" blank wells.
  - Calculate the fold change in caspase activity relative to the vehicle-treated control. A dose-dependent increase in luminescence indicates the induction of apoptosis.

## References

- Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. *Cold Spring Harbor Protocols*, 2014(9), 985-990.
- Paiva, I., & Pavan, W. J. (2017). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. *STAR Protocols*, 2(3), 100687.
- Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 10, 2026, from
- ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved January 10, 2026, from
- Harvard University. (n.d.). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. DASH (Digital Access to Scholarship at Harvard).
- Creative Biolabs. (n.d.). Wnt Pathway-TCF/LEF Reporter Kit. Retrieved January 10, 2026, from
- Abeomics. (n.d.). Wnt Reporter Assay|Compound Screening Services. Retrieved January 10, 2026, from
- Biechele, T. L., & Moon, R. T. (2009). Transcription-Based Reporters of Wnt/β-Catenin Signaling. *Cold Spring Harbor Protocols*, 2009(3), pdb.prot5178.
- Sun, Y., et al. (2017). Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis. *Oncology Letters*, 14(5), 6335–6340.
- protocols.io. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining.
- ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?
- Springer Nature Experiments. (n.d.). General In Vitro Caspase Assay Procedures. Retrieved January 10, 2026, from
- BioCat GmbH. (n.d.). **ML-286**. Retrieved January 10, 2026, from
- BenchChem. (2025). Application Note: Visualizing β-catenin Relocalization using Immunofluorescence after Treatment with Tankyrase-IN-5.

- Springer Nature Experiments. (2008). Detection of  $\beta$ -Catenin Localization by Immunohistochemistry.
- Giraud, J., et al. (2012). Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. *Molecular Cancer Therapeutics*, 11(6), 1277–1287.
- Vangipuram, S. D., et al. (2013). Wnt pathway activity confers chemoresistance to cancer stem-like cells in a neuroblastoma cell line. *Tumour Biology*, 34(1), 351–360.
- Biocare Medical. (n.d.).  $\beta$ -Catenin. Retrieved January 10, 2026, from
- ResearchGate. (n.d.). WNT4 inhibits cell viability in leukemia-derived cell lines. Retrieved January 10, 2026, from
- Millán-Zambrano, G., et al. (2020). Impact of Wnt/ $\beta$ -Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas. *Cancers*, 12(9), 2588.
- Zeta Corporation. (n.d.). Instructions for Use (IFU) Beta-catenin (ZM13) Mouse monoclonal Antibody.
- ProbeChem. (n.d.). **BM<sub>L</sub>-286** (Compound 3289-8625). Retrieved January 10, 2026, from
- Zhong, Z., et al. (2016). Tankyrase inhibitors attenuate WNT/ $\beta$ -catenin signaling and inhibit growth of hepatocellular carcinoma cells. *Oncotarget*, 7(40), 65646–65657.
- DC Chemicals. (n.d.). **BM<sub>L</sub>-286** (Compound 3289-8625). Retrieved January 10, 2026, from
- Santa Cruz Biotechnology. (n.d.). **BM<sub>L</sub>-286**. Retrieved January 10, 2026, from
- Wróbel, T. M., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. *International Journal of Molecular Sciences*, 22(16), 8887.
- Thorne, C. A., et al. (2010). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. *Current Chemical Genomics*, 4, 42–54.
- BPS Bioscience. (n.d.). Tankyrase Inhibitors (TNKS) 22. Retrieved January 10, 2026, from

- Schatoff, E. M., et al. (2019). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. *Journal of Experimental Medicine*, 216(5), 1013–1024.
- Krishnamurthy, N., & Kurzrock, R. (2018). Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors. *Cancer Treatment Reviews*, 68, 45–54.
- Mariotti, M., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of  $\beta$ -Catenin Degradation-Complexes. *PLoS ONE*, 11(3), e0150484.
- Koval, A., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. *European Journal of Medicinal Chemistry*, 238, 114467.
- Alldatasheet. (n.d.). BML Datasheet(PDF) - Bi technologies. Retrieved January 10, 2026, from
- Brown, K. L., et al. (2023). Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in *Mycobacterium tuberculosis* by the Novel Drug Candidate GSK2556286. *Antimicrobial Agents and Chemotherapy*, 67(1), e0129422.
- Bio-Rad. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
- Drelon, C., et al. (2015). Inhibition of the Tcf/beta-catenin complex increases apoptosis and impairs adrenocortical tumor cell proliferation and adrenal steroidogenesis. *Oncotarget*, 6(42), 44514–44528.
- Bio-Rad. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
- Working Group for New TB Drugs. (n.d.). GSK-286. Retrieved January 10, 2026, from
- Zan, H., et al. (2021). Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the  $\beta$ -Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. *Journal of Medicinal Chemistry*, 64(15), 11431–11451.

- ResearchGate. (n.d.). GSK286 treatment reduces cholesterol-derived propionyl-CoA pools in *M. tuberculosis*. Retrieved January 10, 2026, from
- Nuernberger, E. L., et al. (2022). GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment. *Antimicrobial Agents and Chemotherapy*, 66(6), e0013222.
- Alldatasheet.co.kr. (n.d.). BML 데이터시트(PDF) - Bi technologies. Retrieved January 10, 2026, from
- Alldatasheet. (n.d.). BC286 Datasheet(PDF) - List of Unclassified Manufacturers. Retrieved January 10, 2026, from
- High Temp Metals. (n.d.). A286 Datasheet. Retrieved January 10, 2026, from
- YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery.
- Additel. (n.d.). Multifunction Reference Thermometer Readout Additel 286. Retrieved January 10, 2026, from

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. scbt.com [scbt.com]
- 2. BML-286 (Compound 3289-8625) | Dvl PDZ inhibitor | Probechem Biochemicals [probechem.com]
- 3. BML-286 (Compound 3289-8625) | CAS 294891-81-9|DC Chemicals [dccchemicals.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of  $\beta$ -Catenin Localization by Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the  $\beta$ -Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Procedure to Analyze Nuclear  $\beta$ -Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 17. Impact of Wnt/ $\beta$ -Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Standard Methodologies for In Vitro Assays Using BML-286]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126745#standard-protocol-for-bml-286-in-vitro-assays]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)